2-Iodoisopropylbenzene
Overview
Description
2-Iodoisopropylbenzene: is an organic compound with the molecular formula C9H11I . It is characterized by the presence of an iodine atom and an isopropyl group attached to a benzene ring. .
Mechanism of Action
Target of Action
2-Iodoisopropylbenzene is primarily used as a reagent in organic synthesis . The specific targets of this compound can vary depending on the context of the reaction it is involved in.
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is used in. As a reagent, it can participate in various types of reactions, including substitution and addition reactions, where it interacts with other molecules to form new compounds .
Result of Action
The molecular and cellular effects of this compound are determined by the specific reaction it is used in and the resulting compounds. As a reagent in organic synthesis, it contributes to the formation of a wide range of products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to light and should be stored in a dark place . It should also be sealed and kept dry . Furthermore, it should be handled with care due to its irritant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodoisopropylbenzene can be synthesized through the iodination of isopropylbenzene. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction can be represented as follows:
C6H5CH(CH3)2+I2→C6H4I(CH(CH3)2)+HI
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2-Iodoisopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form isopropylbenzene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted isopropylbenzenes.
Oxidation Reactions: Products include isopropylbenzyl alcohol and acetophenone.
Reduction Reactions: The major product is isopropylbenzene.
Scientific Research Applications
2-Iodoisopropylbenzene has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Bromo-2-isopropylbenzene
- 2-Chloro-2-isopropylbenzene
- 2-Fluoro-2-isopropylbenzene
Comparison: 2-Iodoisopropylbenzene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This makes this compound more reactive in nucleophilic substitution reactions. Additionally, the iodine atom’s ability to participate in oxidative addition reactions makes it a valuable reagent in organic synthesis .
Biological Activity
2-Iodoisopropylbenzene, also known as 2-iodo-1-(propan-2-yl)benzene, is an organic compound with the molecular formula C9H11I. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as a ligand for specific receptors and its implications in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a benzene ring substituted with an isopropyl group and an iodine atom at the second position. The presence of iodine significantly influences its reactivity and biological interactions.
Research indicates that this compound may exhibit biological activity through its interaction with various receptors, including the vanilloid receptor (VR1). This receptor is involved in nociception—the sensory perception of pain. Compounds that act as ligands for VR1 can induce sensations of pain or discomfort, similar to capsaicin, a well-known vanilloid compound .
Toxicity and Safety Profile
The toxicity profile of this compound has been investigated in various studies. It is crucial to understand its safety margins when considering therapeutic applications. Acute toxicity studies suggest that exposure to high concentrations can lead to local irritation and central nervous system effects, although systemic toxicity appears relatively low compared to other aromatic hydrocarbons .
Summary of Biological Activities
Case Study 1: Interaction with Vanilloid Receptors
In a study examining the effects of various compounds on VR1, this compound was tested alongside known vanilloids. The results indicated that it could activate VR1, leading to depolarization of nociceptive neurons, which aligns with the mechanism observed with capsaicin analogs . This suggests potential applications in pain management therapies.
Case Study 2: Toxicological Assessment
A toxicological assessment conducted on rats revealed that after oral administration, significant biotransformation occurred, primarily yielding 2-phenyl-2-propanol. The study emphasized the low acute systemic toxicity but highlighted potential irritative effects on mucous membranes and skin upon exposure . This case study underscores the importance of evaluating both therapeutic benefits and safety profiles.
Research Findings
Recent studies have focused on the pharmacological implications of halogenated compounds like this compound. Research indicates that halogen substitution can enhance binding affinity to certain biological targets while also modifying metabolic pathways . Additionally, ongoing investigations into its role as a precursor in synthesizing more complex biologically active molecules are promising.
Properties
IUPAC Name |
1-iodo-2-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORQIYFSJAWBNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172612 | |
Record name | o-Iodocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19099-54-8 | |
Record name | 1-Iodo-2-isopropylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19099-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Iodocumene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019099548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Iodocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-iodocumene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | o-Iodocumene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR9WQW9E5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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